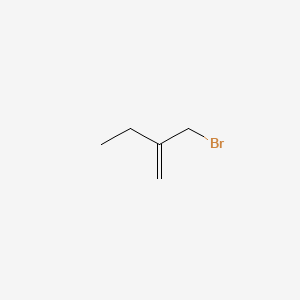

2-(Bromomethyl)but-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSSDTPXFJPNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453739 | |

| Record name | 2-(bromomethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59032-45-0 | |

| Record name | 2-(bromomethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)but-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Bromomethyl)but-1-ene: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(bromomethyl)but-1-ene, a versatile bifunctional reagent in organic synthesis. The document elucidates its fundamental molecular and physical properties, including its molecular weight and formula. A significant focus is placed on its synthesis, with a detailed examination of the mechanistic principles behind common synthetic routes, particularly the allylic bromination of 2-methyl-1-ene. The guide further delves into the compound's rich reactivity, stemming from the interplay between its terminal alkene and primary allylic bromide functionalities. This dual reactivity makes it a valuable building block for the construction of complex molecular architectures. Finally, this guide outlines its current and potential applications in the synthesis of fine chemicals, polymers, and as a key intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures for this hazardous compound are also detailed to ensure safe laboratory practice.

Core Molecular and Physical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1] Its structure features a terminal double bond and a primary allylic bromide, which are the primary determinants of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | PubChem[1] |

| Molecular Weight | 149.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59032-45-0 | PubChem[1] |

| Appearance | Not explicitly stated, but likely a liquid | General knowledge |

| SMILES | CCC(=C)CBr | PubChem[1] |

| InChI | InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3 | PubChem[1] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and selectivity.

Allylic Bromination of 2-Methyl-1-butene

The most direct and common method for the synthesis of this compound is the allylic bromination of 2-methyl-1-butene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[2][3][4]

The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator.

Caption: Mechanism of Allylic Bromination with NBS.

Experimental Protocol: Synthesis via Allylic Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) to the flask.

-

Initiation: The reaction mixture is then heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Other Synthetic Routes

While allylic bromination is prevalent, other methods have been documented:

-

Wittig Reaction: This method involves the reaction of a bromomethyl-substituted phosphonium ylide with an appropriate aldehyde or ketone.[1]

-

Alkylation Reactions: this compound can also be synthesized through the alkylation of 1-bromobutane with formaldehyde in the presence of a base.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its bifunctional nature, allowing for a diverse range of chemical transformations.

Reactions at the Allylic Bromide Position

The primary allylic bromide is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

-

Sₙ2 Reactions: As a primary alkyl halide, it readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates), leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building more complex molecules.[5]

-

Organometallic Coupling Reactions: The bromide can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) when converted to an appropriate organometallic reagent (e.g., a Grignard or organozinc reagent).

Sources

A Spectroscopic Guide to 2-(Bromomethyl)but-1-ene: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Bromomethyl)but-1-ene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the characterization of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₅H₉Br, is a valuable building block in organic synthesis.[1] Its structure features a terminal double bond and a primary allylic bromide, a combination of functional groups that allows for a variety of chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent reactions. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its empirical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of this compound is anticipated to display five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a | -CH₃ | ~1.1 | Triplet (t) | ~7.5 |

| b | -CH₂-CH₃ | ~2.1 | Quartet (q) | ~7.5 |

| c | -CH₂Br | ~4.0 | Singlet (s) | - |

| d | =CH₂ (cis to ethyl) | ~5.1 | Singlet (s) | - |

| e | =CH₂ (trans to ethyl) | ~5.2 | Singlet (s) | - |

Expertise & Experience in Spectral Interpretation:

-

The Ethyl Group (-CH₂CH₃): The protons of the methyl group (a) are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons (b). The methylene protons (b) will, in turn, be split into a quartet by the methyl protons, appearing further downfield around 2.1 ppm due to their proximity to the electron-withdrawing double bond.

-

The Bromomethyl Group (-CH₂Br): The two protons of the bromomethyl group (c) are deshielded by the electronegative bromine atom and are allylic to the double bond. This will shift their resonance significantly downfield to approximately 4.0 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

-

The Vinylic Protons (=CH₂): The two terminal vinylic protons (d and e) are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct singlets around 5.1-5.2 ppm. Their proximity to the deshielding zone of the double bond places them in this region. In some cases, geminal coupling might be observed, though it is often small for terminal alkenes.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, showing five signals corresponding to the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -C H₃ | ~12 |

| 2 | -C H₂-CH₃ | ~28 |

| 3 | -C H₂Br | ~38 |

| 4 | =C H₂ | ~115 |

| 5 | =C (CH₂Br)CH₂CH₃ | ~145 |

Causality Behind Chemical Shifts:

-

Alkyl Carbons: The methyl carbon (1) and the methylene carbon (2) of the ethyl group will appear in the typical upfield aliphatic region.

-

Brominated Carbon: The carbon atom bonded to the bromine (3) will be shifted downfield to around 38 ppm due to the deshielding effect of the halogen.

-

sp² Hybridized Carbons: The two carbons of the double bond will have the largest chemical shifts. The terminal =CH₂ carbon (4) is expected around 115 ppm, while the quaternary carbon (5) will be further downfield at approximately 145 ppm, a characteristic feature of substituted alkenes. This is consistent with data from similar structures like 2-methyl-1-butene.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its alkene and alkyl halide moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2970-2850 | C-H stretch | C-H (alkyl) |

| ~1645 | C=C stretch | Alkene |

| ~1460 | C-H bend | -CH₂- |

| ~910 | C-H bend | =CH₂ out-of-plane |

| ~650 | C-Br stretch | Alkyl bromide |

Self-Validating Protocol for IR Analysis:

The presence of a distinct peak around 1645 cm⁻¹ is a strong indicator of the C=C double bond.[4] This should be accompanied by a C-H stretching frequency just above 3000 cm⁻¹, characteristic of vinylic C-H bonds. The strong out-of-plane bending vibration for the terminal =CH₂ group around 910 cm⁻¹ further confirms the 1,1-disubstituted alkene structure. The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 148 and an M+2 peak at m/z = 150 of nearly equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

-

Major Fragmentation: The most significant fragmentation pathway is expected to be the loss of the bromine radical to form a stable allylic carbocation.

Fragmentation Workflow:

Caption: Primary fragmentation of this compound.

This fragmentation leads to a prominent peak at m/z = 69, corresponding to the [C₅H₉]⁺ cation. This is a highly stabilized allylic carbocation, and its abundance is expected to be significant, possibly even the base peak.

Experimental Protocols

NMR Sample Preparation (General Protocol)

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The spectroscopic data for this compound, when analyzed in a concerted manner, provides a clear and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key alkene and alkyl bromide functional groups, while mass spectrometry establishes the molecular weight and a characteristic fragmentation pattern dominated by the formation of a stable allylic cation. This guide provides the foundational knowledge for researchers to confidently identify and utilize this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of but-1-ene. [Link]

Sources

- 1. This compound | C5H9Br | CID 11062538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-1-BUTENE(563-46-2) 13C NMR [m.chemicalbook.com]

- 3. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)but-1-ene

Preamble: Understanding the Dual Nature of 2-(Bromomethyl)but-1-ene

For the synthetic chemist, this compound is a valuable and highly versatile building block. Its structure, featuring a reactive allylic bromide adjacent to a terminal double bond, presents a unique combination of functionalities ripe for strategic molecular elaboration. However, the very features that make this reagent so useful are also the source of its inherent instability. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistically-grounded understanding of the factors governing its stability. By comprehending why this molecule degrades, researchers can implement storage and handling protocols that are not just procedural, but are self-validating systems designed to preserve its integrity from the moment it is received to the point of its use in a reaction.

Section 1: Core Molecular Profile and Inherent Hazards

Before delving into stability, we must first establish the fundamental physicochemical and hazard profile of this compound. This data forms the baseline for all safety and handling considerations.

Molecular Identity and Physicochemical Properties

The structure of this compound is characterized by a primary allylic bromide. The term "allylic" refers to the position of the bromine atom on a carbon adjacent to a carbon-carbon double bond. This specific arrangement is the primary determinant of the compound's reactivity.

Caption: Molecular structure of this compound highlighting reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 59032-45-0 | [1] |

| Molecular Formula | C₅H₉Br | [1] |

| Molar Mass | 149.03 g/mol | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | ~107 °C |

| Density | ~1.182 g/cm³ at 25 °C | |

GHS Hazard Profile: A Mandate for Caution

The compound is classified as hazardous, and its handling requires stringent safety measures. The Globally Harmonized System (GHS) classification underscores its risks.

Table 2: GHS Hazard Summary for this compound

| Pictogram(s) | GHS Code(s) | Hazard Statement(s) |

|---|---|---|

| 🔥, 💀, corrosive | H225 | Highly flammable liquid and vapor[1] |

| H302 | Harmful if swallowed[1] | |

| H332 | Harmful if inhaled[1] |

| | H314 | Causes severe skin burns and eye damage[1] |

Key precautionary statements (P-phrases) mandate keeping the substance away from heat and ignition sources (P210), storing it in a cool, well-ventilated place (P403 + P235), and using personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection (P280).[1]

Section 2: The Science of Instability: Degradation Pathways

The stability of this compound is compromised by its inherent chemical structure. Understanding these degradation pathways is critical for developing effective mitigation strategies. The high reactivity stems from the weakness of the allylic C-Br bond and the ability of the molecule to form a resonance-stabilized intermediate.

Caption: Resonance stabilization of the allylic intermediate enhances reactivity.

Pathway 1: Radical Polymerization

The terminal alkene (vinyl group) is susceptible to free-radical polymerization. This process can be initiated by trace impurities, light, or heat.

-

Causality: The initiation step involves the formation of a radical, which attacks the π-bond of the alkene. This creates a new radical that can then attack another monomer, propagating a chain reaction that results in the formation of oligomers or a solid polymer.[2] This process is often autocatalytic and can proceed rapidly once initiated. The presence of a labile bromine atom, which can be homolytically cleaved under thermal or photolytic stress, can potentially contribute to self-initiation.

Pathway 2: Isomerization to a More Stable Alkene

This compound is a monosubstituted alkene. It can potentially isomerize to a more thermodynamically stable internal (di- or tri-substituted) alkene.

-

Causality: According to Zaitsev's rule and the principles of hyperconjugation, alkene stability increases with the number of alkyl substituents on the double bond.[3][4] Trace amounts of acid (e.g., HBr formed from hydrolysis) can catalyze the isomerization by protonating the double bond to form a carbocation, followed by deprotonation to yield a more stable internal alkene like 1-bromo-2-methylbut-2-ene. While this is a plausible pathway, its rate is highly dependent on conditions.

Pathway 3: Hydrolysis

As an alkyl halide, the compound is susceptible to hydrolysis upon contact with moisture.

-

Causality: Water can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This SN1 or SN2 reaction displaces the bromide ion, forming the corresponding allylic alcohol and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation, including isomerization and polymerization.

Pathway 4: Elimination

In the presence of bases, this compound can undergo elimination of HBr to form a conjugated diene.

-

Causality: A base can abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of a new π-bond and the expulsion of the bromide leaving group. This is a common reactivity pattern for alkyl halides.[5]

Caption: Major degradation pathways for this compound.

Section 3: Field-Proven Protocols for Storage and Handling

The following protocols are designed to directly counter the degradation pathways identified above.

Long-Term Storage Protocol

Proper long-term storage is the first line of defense in preserving the reagent's quality.

Table 3: Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of all degradation pathways, particularly polymerization and isomerization.[6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture (mitigating hydrolysis) and oxygen (a potential radical initiator). |

| Container | Tightly-sealed Amber Glass Bottle | Prevents ingress of moisture and air. Amber glass protects the light-sensitive compound from photolytic decomposition. |

| Inhibitors | As supplied by manufacturer | High-purity grades may be stabilized with radical inhibitors (e.g., BHT). Do not remove them. |

| Location | Flammable materials cabinet | Complies with safety regulations for highly flammable liquids.[8][9] |

Experimental Handling Workflow: A Step-by-Step Guide

Handling this reagent requires meticulous attention to detail to prevent both degradation and exposure. All operations must be performed in a certified chemical fume hood.

Step 1: Preparation and Inerting

-

Assemble Glassware: Ensure all glassware is oven-dried or flame-dried to remove all traces of moisture.

-

Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with a dry, inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.

-

Cooling: If the subsequent reaction is exothermic or requires low temperatures, cool the reaction vessel to the desired temperature before adding the reagent.

Step 2: Reagent Transfer

-

Equilibration: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold neck of the bottle.

-

Grounding: If transferring significant quantities, ensure the source container and receiving vessel are grounded and bonded to prevent static discharge, a potential ignition source.[8]

-

Transfer Technique: Use a dry, gas-tight syringe or cannula to transfer the liquid under a positive pressure of inert gas. This is the most reliable method to avoid exposure to the atmosphere.

-

Sealing: Immediately after transfer, securely reseal the reagent bottle, purge the headspace with inert gas, and wrap the cap with paraffin film before returning it to refrigerated storage.

Step 3: Post-Transfer and Quenching

-

Syringe Quenching: Immediately quench the used syringe by drawing up and expelling a suitable solvent (e.g., isopropanol) into a designated waste container, followed by a dilute solution of a mild base (e.g., sodium bicarbonate) to neutralize any residual HBr.

-

Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and rinsates, into a properly labeled hazardous waste container for halogenated organic compounds.[8]

Caption: Step-by-step workflow for the safe handling of this compound.

Conclusion

The effective use of this compound in research and development hinges on a comprehensive understanding of its stability. Its value as a synthetic intermediate is directly proportional to its purity and integrity. By recognizing its susceptibility to polymerization, isomerization, hydrolysis, and elimination, and by implementing the mechanistically-driven storage and handling protocols outlined in this guide, scientists can ensure the reliability of their experiments, the safety of their laboratories, and the successful advancement of their projects.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11062538, this compound. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 1-Bromo Butane Material Safety Data Sheet. (Note: General safety information for brominated hydrocarbons). [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]

-

Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

-

chemistNATE. (2023). Polybutylene Polymerization Mechanism (Simplified). YouTube. [Link]

-

Quora. (2018). What is the stability order of but-1-ene, cis-but-2-ene, and trans-but-2-ene?. [Link]

-

Quora. (2019). What would be polymer of but-2-ene?. [Link]

-

The Organic Chemistry Tutor. (2024). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene. YouTube. [Link]

Sources

- 1. This compound | C5H9Br | CID 11062538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. technopharmchem.com [technopharmchem.com]

Methodological & Application

Application Note & Protocol: Selective Synthesis of 2-(Bromomethyl)but-1-ene via Allylic Bromination of 2-Methyl-1-butene

Introduction and Strategic Overview

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the specific functionalization of the carbon atom adjacent to a double bond.[1][2] The resulting allylic bromides are highly prized intermediates due to their versatility in subsequent nucleophilic substitution and coupling reactions. This guide details the synthesis of 2-(bromomethyl)but-1-ene, a valuable building block, from the readily available starting material, 2-methyl-1-butene.

The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically initiated by light or a radical initiator.[3][4] The principal advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[5][6] This kinetically suppresses the competitive electrophilic addition of bromine across the C=C double bond, favoring the desired radical substitution pathway at the allylic position.[2][6]

A critical consideration in the bromination of 2-methyl-1-butene is regioselectivity. The intermediate allylic radical is resonance-stabilized, which can lead to the formation of two constitutional isomers. This protocol will address this challenge, providing a comprehensive methodology for the synthesis, purification, and characterization of the target isomer, this compound.

Reaction Scheme and Mechanistic Insights

The allylic bromination of 2-methyl-1-butene proceeds via a free-radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.[7]

Overall Reaction:

Mechanistic Pathway:

The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond in NBS under UV irradiation to generate a bromine radical.[8][9] This bromine radical then abstracts a hydrogen atom from an allylic position of 2-methyl-1-butene. This abstraction creates a resonance-stabilized allylic radical. This radical intermediate possesses two resonance forms, which are in equilibrium. The reaction of these resonance structures with molecular bromine (generated in situ) leads to the formation of the two primary products. The tertiary allylic radical is the more stable contributor to the resonance hybrid, leading to 1-bromo-2-methyl-2-butene as the major product.[10]

Caption: Reaction mechanism showing initiation, propagation with resonance stabilization, and termination.

Detailed Experimental Protocol

This protocol is designed for the synthesis and subsequent isolation of this compound.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Methyl-1-butene | 563-46-2 | 70.13 | 7.0 g (10 mL) | 100 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 17.8 g | 100 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 164 mg | 1.0 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 150 mL | - | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 10% aq. soln. | - | Quenching Agent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. soln. | - | Neutralizing Wash |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated aq. soln. | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying Agent |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Distillation apparatus (for solvent removal and product purification)

-

UV lamp (optional, if AIBN is not used)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-butene (7.0 g, 100 mmol) in 100 mL of carbon tetrachloride (CCl₄).

-

Causality: CCl₄ is an inert solvent that facilitates the radical chain reaction. The three-neck flask allows for the addition of reagents and attachment of a condenser simultaneously.[5]

-

-

Reagent Addition: Add N-Bromosuccinimide (17.8 g, 100 mmol) and AIBN (164 mg, 1.0 mmol) to the flask.

-

Causality: AIBN serves as a thermal radical initiator. Upon heating, it decomposes to generate radicals that start the chain reaction.[7] NBS is the source of bromine. It is crucial to use freshly recrystallized NBS to remove any adsorbed HBr or Br₂.

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the progress of the reaction; the denser NBS will be consumed, and the less dense succinimide byproduct will float to the surface. The reaction is typically complete within 2-4 hours.

-

Self-Validation: The reaction progress can be monitored by TLC or GC analysis of aliquots to check for the consumption of the starting material.

-

-

Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 25 mL).

-

Causality: Cooling minimizes the loss of the volatile product and starting material. Filtration removes the solid byproduct.

-

-

Work-up - Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

-

Wash with 10% aqueous sodium thiosulfate (50 mL) to remove any remaining Br₂.

-

Wash with saturated aqueous sodium bicarbonate (50 mL) to neutralize any residual HBr.[11]

-

Wash with brine (50 mL) to reduce the solubility of the organic product in any remaining aqueous phase and facilitate phase separation.[11]

-

Causality: Each wash removes specific impurities. Sodium thiosulfate quenches excess bromine, while sodium bicarbonate neutralizes acid, preventing potential side reactions.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (CCl₄) by simple distillation or rotary evaporation.

-

Caution: Perform solvent removal in a well-ventilated fume hood. CCl₄ is a known carcinogen.[4]

-

-

Purification: The crude product is a mixture of this compound and 1-bromo-2-methyl-2-butene. These isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexanes.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization of this compound

-

Appearance: Colorless to pale yellow liquid.[12]

-

Molecular Formula: C₅H₉Br.[13]

-

Molecular Weight: 149.03 g/mol .[13]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~5.1 ppm (s, 1H, =CH₂)

-

δ ~4.9 ppm (s, 1H, =CH₂)

-

δ ~4.0 ppm (s, 2H, -CH₂Br)

-

δ ~2.1 ppm (q, 2H, -CH₂CH₃)

-

δ ~1.1 ppm (t, 3H, -CH₂CH₃)

-

-

IR (neat):

-

~3080 cm⁻¹ (=C-H stretch)

-

~2970, 2880 cm⁻¹ (C-H stretch)

-

~1650 cm⁻¹ (C=C stretch)[14]

-

~1230 cm⁻¹ (C-Br stretch)

-

Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[15] It is also an oxidizing agent. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16][17] Avoid dust formation.[18]

-

Carbon Tetrachloride (CCl₄): Highly toxic and a suspected human carcinogen.[4] It is harmful if inhaled or absorbed through the skin. All operations involving CCl₄ must be conducted in a certified chemical fume hood.[4]

-

This compound (Product): Expected to be a hazardous compound. It is flammable and likely causes skin and eye irritation or burns.[13] Handle with care and appropriate PPE.

-

General: The reaction should be conducted in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible. All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; impure NBS; loss of volatile product during workup. | Ensure reaction goes to completion via TLC/GC. Use freshly recrystallized NBS. Keep all solutions cold during extraction and concentrate carefully under reduced pressure.[11] |

| Formation of Dibromo Adduct | High concentration of Br₂; NBS not pure. | Use recrystallized NBS. Ensure slow initiation and maintain a steady reflux to keep Br₂ concentration low. Avoid direct, intense light which can accelerate Br₂ formation. |

| No Reaction | Radical initiator not active; temperature too low. | Use a fresh bottle of AIBN or other initiator. Ensure the reaction mixture reaches the required reflux temperature. |

References

-

Chegg.com. (2020, May 23). Solved When 2-methyl-1-butene is treated with NBS in. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of bromo-methyl-butene derivatives. [Link]

-

YouTube. (2014, July 10). Allylic Bromination of Alkenes Using NBS. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]

-

Cheméo. Chemical Properties of 2-Butene, 1-bromo-2-methyl- (CAS 41178-84-1). [Link]

-

Master Organic Chemistry. (2011, June 10). NBS (N-bromosuccinimide) As A Reagent In Organic Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

University of California, Santa Barbara. (2012, December 14). Carbon tetrachloride - Standard Operating Procedure. [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

Chegg.com. When 2-methyl-1-butene is treated with HBr, only one product forms: 2-bromo-2-methylbutane. Why?. [Link]

-

National Institutes of Health. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. [Link]

-

Carl ROTH. (Undated). Safety Data Sheet: N-Bromosuccinimide. [Link]

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Solved When 2-methyl-1-butene is treated with NBS in | Chegg.com [chegg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Bromo-1-butene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. This compound | C5H9Br | CID 11062538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. lobachemie.com [lobachemie.com]

- 16. carlroth.com [carlroth.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. carlroth.com:443 [carlroth.com:443]

The Underutilized Isoprenoid: Application Notes on 2-(Bromomethyl)but-1-ene in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the vast and intricate world of natural product synthesis, the introduction of isoprenoid moieties is a frequent and crucial transformation. These five-carbon units are fundamental building blocks for a myriad of complex molecules, including terpenes, meroterpenoids, and prenylated phenols, many of which exhibit significant biological activities.[1] 2-(Bromomethyl)but-1-ene (Figure 1), a primary allylic bromide, presents itself as a logical candidate for introducing the C5 isoprenoid unit. However, a thorough examination of the synthetic literature reveals a conspicuous absence of its application in total synthesis endeavors. Instead, the spotlight shines brightly on its constitutional isomer, 1-bromo-3-methyl-2-butene, more commonly known as prenyl bromide.

This application note will delve into the potential utility of this compound as a synthetic building block. By comparing it with its more ubiquitous isomer, we will explore the underlying reasons for its limited use and provide detailed, field-proven protocols for analogous transformations using prenyl bromide. This comparative approach will offer researchers valuable insights into the subtleties of reagent selection in the context of natural product synthesis.

| Compound | Structure | IUPAC Name | CAS Number |

| Target Reagent |  | This compound | 59032-45-0 |

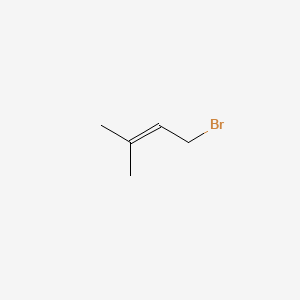

| Common Isomer |  | 1-Bromo-3-methyl-2-butene | 870-63-3 |

Synthetic Accessibility and Isomeric Purity: The Root of Preference

The preference for prenyl bromide in the synthetic community can be largely attributed to its greater thermodynamic stability and, consequently, its prevalence in common synthetic preparations. Both isomers can be synthesized from isoprene, but the reaction conditions often favor the formation of the more substituted alkene. For instance, the hydrobromination of 2-methyl-3-buten-2-ol, a common precursor, proceeds via an allylic carbocation intermediate that can be attacked by bromide at two positions.[2] The product distribution is often a mixture, with the thermodynamically more stable trisubstituted alkene (prenyl bromide) being the major product over the 1,1-disubstituted terminal alkene (this compound).

This inherent bias in synthesis means that pure this compound is less commercially available and potentially more expensive, making prenyl bromide the more practical choice for large-scale synthetic campaigns.

Application in Natural Product Synthesis: The Prenylation of Phenols

The introduction of a prenyl group onto a phenolic scaffold is a key step in the synthesis of numerous natural products, including flavonoids, coumarins, and cannabinoids.[3][4] These prenylated phenols often exhibit enhanced biological activity compared to their non-prenylated precursors, attributed in part to increased lipophilicity which can improve cell membrane permeability.[1] While this compound could theoretically be used for these transformations, the vast majority of published protocols utilize prenyl bromide. We will therefore provide a detailed protocol for the prenylation of a model phenol using prenyl bromide, which can be adapted as a starting point for investigations with this compound.

Case Study: Synthesis of Prenylated Flavonoids (e.g., Cannflavins)

Cannflavins A and B are prenylated flavonoids found in Cannabis sativa that have garnered attention for their potent anti-inflammatory properties.[5][6] Their synthesis involves the crucial step of attaching a geranyl (for Cannflavin A) or a prenyl (for Cannflavin B) group to the flavonoid backbone.[7][8] The following protocols are representative of the methods used to achieve such prenylations on phenolic substrates.

Protocol 1: O-Prenylation of 4-Hydroxycoumarin

This protocol details the O-alkylation of a phenol, which is often the kinetically favored product. The resulting allyl phenyl ether can then be subjected to a Claisen rearrangement to furnish the C-prenylated product.[9]

Materials:

-

4-Hydroxycoumarin (1.0 equiv)

-

1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-hydroxycoumarin and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add prenyl bromide dropwise to the reaction mixture.

-

Heat the reaction to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the O-prenylated coumarin.

Protocol 2: Direct C-Prenylation of a Phenol

Direct C-prenylation can be achieved under various conditions, often favoring the thermodynamically more stable product. Lewis acid catalysis can also promote this transformation.[10]

Materials:

-

Resorcinol (1.0 equiv)

-

1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of resorcinol in anhydrous DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting phenoxide solution back to 0°C.

-

Add prenyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the C-prenylated resorcinol derivative.

| Parameter | O-Alkylation Protocol | C-Alkylation Protocol |

| Base | K₂CO₃ (mild) | NaH (strong) |

| Solvent | Acetone | DMF |

| Temperature | Reflux | 0°C to RT |

| Product Type | Kinetic | Thermodynamic |

| Key Insight | Forms allyl ether, can be rearranged | Favors direct C-C bond formation |

Mechanistic Considerations: SN2 vs. SN2' and the Claisen Rearrangement

The reaction of a phenoxide with an allylic bromide like this compound or prenyl bromide can proceed through two main nucleophilic substitution pathways: a direct SN2 displacement or an SN2' displacement, where the nucleophile attacks the double bond, inducing a rearrangement.

For primary, less-hindered allylic bromides like this compound, the SN2 pathway is generally expected to dominate. For the more substituted prenyl bromide, while SN2 is still common, the potential for an SN1-like mechanism through a stabilized allylic cation increases, which can lead to a mixture of products.[2]

Once the O-prenylated product is formed, it can be isomerized to the more stable C-prenylated phenol via a thermal or Lewis acid-catalyzed[11][11]-sigmatropic rearrangement known as the Claisen rearrangement.[9][12] This reaction proceeds through a concerted, cyclic transition state and is a powerful tool for forming C-C bonds in aromatic systems.

Conclusion and Future Perspectives

While this compound remains a chemical curiosity in the context of completed natural product syntheses, its structural features mark it as a potentially useful, albeit underutilized, C5 building block. The dominance of its isomer, prenyl bromide, is a clear lesson in the importance of thermodynamic stability and synthetic accessibility in reagent selection.

For researchers in drug development, the protocols provided for O- and C-prenylation using prenyl bromide serve as a robust template for the synthesis of libraries of prenylated natural products. Future work could explore whether the unique structure of this compound offers any advantages in terms of reactivity or selectivity in specific applications, potentially opening a new, albeit niche, role for this "other" isoprenoid bromide.

References

-

Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023, December 21). Stack Exchange. [Link]

-

Catalytic prenylation of natural polyphenols. (2023, October 20). Loughborough University Research Repository. [Link]

-

Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. (2021, October 25). ResearchGate. [Link]

-

The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (2016). New Journal of Chemistry. [Link]

-

What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. [Link]

-

Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009, June 16). ResearchGate. [Link]

-

This compound. PubChem. Retrieved January 26, 2026, from [Link]

-

Phytochemistry and pharmacology of natural prenylated flavonoids. (2023, April 14). PMC. [Link]

-

Why is 1-bromo-3-methylbut-2-ene named like that and not as 2-(bromomethyl)but-2-ene? (2017, March 22). Stack Exchange. [Link]

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2010, January 1). NIH. [Link]

-

Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

-

Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. (2006). ResearchGate. [Link]

-

Why is 1-bromo-3-methylbut-2-ene named like that and not as 2-(bromomethyl)but-2-ene? (2017, March 22). Stack Exchange. [Link]

-

Explain why the rate of the reaction of 1-bromo-2-butene with eth... (n.d.). Pearson+. [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts. [Link]

-

Chemistry and Biological Activities of Cannflavins of the Cannabis Plant. (2023, October 11). PMC. [Link]

-

Biosynthesis of cannflavins A and B from Cannabis sativa L. (2019). ResearchGate. [Link]

-

Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. (2016, July 1). Beilstein Journal of Organic Chemistry. [Link]

- Synthesis of 2-methyl-3-buten-2-ol. (1974, September 24).

-

Prenylated phenolic compounds - isolation, structural analysis, and biological activity. (2022, September 6). Masaryk University. [Link]

-

Prenylation patterns occurred on flavonoids. (2011). ResearchGate. [Link]

-

Claisen rearrangement. (n.d.). Wikipedia. [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

- Separation and purification process for cannflavin a. (2021, July 8).

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2010, February 1). ResearchGate. [Link]

-

Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. (2020, November 17). YouTube. [Link]

-

Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. (2016). ResearchGate. [Link]

-

Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (2022). MDPI. [Link]

-

First total syntheses of cannflavins A,C and synthesis of cannflavin B. (2022, March 24). Morressier. [Link]

-

Brominating the Allylic Position with NBS. (2020, October 24). YouTube. [Link]

-

The following reagents and organic structures are provided. Create a multi-step synthetic pathway that converts 2-methyl-1-butene into 3-bromo-2-butanol. (n.d.). Toppr. [Link]

-

Biosynthesis of cannflavins A and B from Cannabis sativa L. (2019, May 28). PubMed. [Link]

-

Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. (2022, December 19). YouTube. [Link]

-

Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum. (2024, March 31). PMC. [Link]

Sources

- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. is.muni.cz [is.muni.cz]

- 5. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First total syntheses of cannflavins A,C and synthesis of cannflavin B [morressier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Polymerization of 2-(Bromomethyl)but-1-ene Derivatives

Introduction: The Strategic Value of Poly[2-(bromomethyl)but-1-ene] in Advanced Material Synthesis and Therapeutics

In the landscape of functional polymers, poly[this compound] and its derivatives represent a class of highly versatile intermediates. The strategic placement of a reactive bromomethyl group on a polyolefin backbone provides a powerful platform for subsequent chemical modifications. This unique architecture allows for the precise introduction of a wide array of functional moieties, making these polymers particularly valuable for researchers and professionals in materials science and drug development.

The presence of the pendant bromomethyl group serves as a chemically addressable handle for post-polymerization modification.[1][2][3] This enables the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules, paving the way for the creation of sophisticated drug delivery systems, advanced coatings, and novel biomaterials.[3][4] The polyolefin backbone, on the other hand, can impart desirable physical properties such as durability and biocompatibility.

This comprehensive guide provides a detailed exploration of the polymerization of this compound derivatives. We will delve into the mechanistic principles governing their synthesis, present detailed experimental protocols for both radical and cationic polymerization, and discuss the vast potential of the resulting polymers in various high-impact applications.

Mechanistic Considerations: Navigating the Polymerization of a Functionalized Alkene

The polymerization of this compound presents unique challenges and opportunities due to the presence of both a polymerizable double bond and a reactive allylic bromide. The choice of polymerization technique is critical to achieving well-defined polymers while avoiding undesirable side reactions.

Cationic Polymerization: A Promising Route for Controlled Synthesis

Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species.[5] This technique is particularly well-suited for alkenes that can form stable carbocations upon initiation.[5] In the case of this compound, the carbocation formed at the tertiary carbon atom can be stabilized by the adjacent alkyl group.

Initiation in cationic polymerization can be achieved using protic acids or a combination of a Lewis acid and a co-initiator.[6][7] The initiator generates a carbocation from the monomer, which then propagates by adding to subsequent monomer units.

A significant advantage of this approach is the potential for living cationic polymerization .[8][9][10] In a living polymerization, chain termination and transfer reactions are minimized, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[8] This is typically achieved by establishing an equilibrium between active (cationic) and dormant species.[8]

Radical Polymerization: A Versatile Alternative

Radical polymerization, another common method for polymerizing alkenes, proceeds via a free-radical mechanism.[11][12] The process involves three key steps: initiation, propagation, and termination.[11]

-

Initiation: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate free radicals.[11][12] These radicals then add to the double bond of the monomer, creating a new radical species.

-

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the chain end.[11]

-

Termination: The polymerization process is concluded when two growing radical chains combine or disproportionate.[12]

For this compound, the stability of the resulting radical intermediate is a key consideration. The radical formed at the tertiary carbon is adjacent to the bromomethyl group. While the bromine atom is electron-withdrawing, the allylic position of the C-Br bond could potentially influence radical stability.[13]

Experimental Protocols

The following protocols are designed as robust starting points for the polymerization of this compound. Researchers should consider these as foundational methods to be optimized for their specific applications.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a model cationic polymerization aimed at achieving a controlled polymer structure.

Materials:

-

This compound (monomer)

-

Titanium tetrachloride (TiCl₄) (Lewis acid initiator)

-

2-chloro-2,4,4-trimethylpentane (co-initiator)

-

Dichloromethane (CH₂Cl₂) (solvent), dried over CaH₂

-

Methanol (quenching agent)

-

Hexanes (precipitating agent)

-

Nitrogen gas (inert atmosphere)

-

Schlenk line or glovebox

Experimental Workflow Diagram:

Caption: Cationic Polymerization Workflow

Procedure:

-

Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. Dichloromethane should be freshly distilled from calcium hydride. The monomer, this compound, should be purified by passing through a short column of basic alumina to remove any acidic impurities and inhibitors.

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add 50 mL of dry dichloromethane to a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Add 5.0 g of purified this compound to the flask.

-

Add the co-initiator, 2-chloro-2,4,4-trimethylpentane (e.g., at a monomer-to-co-initiator ratio of 100:1).

-

Cool the reaction mixture to -80 °C using a dry ice/acetone bath.

-

While stirring vigorously, slowly add a pre-chilled solution of titanium tetrachloride in dichloromethane (e.g., at a co-initiator-to-TiCl₄ ratio of 1:4).

-

Polymerization: Allow the reaction to proceed at -80 °C for 2 hours.

-

Work-up: Quench the polymerization by adding 10 mL of pre-chilled methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess (e.g., 500 mL) of vigorously stirred hexanes.

-

Collect the white polymer by filtration, wash with fresh hexanes, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data Summary:

| Parameter | Value | Rationale |

| Monomer:Co-initiator Ratio | 100:1 | Controls the target degree of polymerization. |

| Co-initiator:TiCl₄ Ratio | 1:4 | A slight excess of Lewis acid ensures efficient initiation. |

| Temperature | -80 °C | Low temperature suppresses chain transfer and termination reactions, promoting a more controlled polymerization. |

| Solvent | Dichloromethane | A polar solvent that helps to stabilize the cationic propagating species. |

Protocol 2: Free Radical Polymerization of this compound

This protocol outlines a standard free radical polymerization, which is a robust and widely applicable method.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Toluene (solvent)

-

Methanol (precipitating agent)

-

Nitrogen gas (inert atmosphere)

Experimental Workflow Diagram:

Caption: Radical Polymerization Workflow

Procedure:

-

Setup: To a Schlenk tube equipped with a magnetic stir bar, add 5.0 g of this compound, 20 mL of toluene, and the desired amount of AIBN (e.g., 1 mol% relative to the monomer).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours.

-

Work-up: Cool the reaction to room temperature. The polymer solution may be viscous.

-

Dilute the solution with a small amount of toluene if necessary and precipitate the polymer by slowly adding the solution to a large excess (e.g., 500 mL) of vigorously stirred methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary:

| Parameter | Value | Rationale |

| Monomer:Initiator Ratio | 100:1 | Influences the resulting molecular weight; a higher ratio generally leads to higher molecular weight. |

| Temperature | 70 °C | Ensures an appropriate rate of decomposition for AIBN to initiate polymerization.[14] |

| Solvent | Toluene | A common solvent for radical polymerization that is relatively inert. |

Applications in Drug Development and Beyond: A Platform for Innovation

The true potential of poly[this compound] is realized in its post-polymerization modification.[1][2][3] The pendant bromomethyl groups are versatile handles for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of functional molecules, including:

-

Active Pharmaceutical Ingredients (APIs): Drugs containing nucleophilic groups (e.g., amines, hydroxyls, thiols) can be directly conjugated to the polymer backbone. This can improve drug solubility, stability, and pharmacokinetic profiles.

-

Targeting Ligands: Attaching molecules that bind to specific receptors on diseased cells can enhance the targeted delivery of therapeutic agents, increasing efficacy and reducing off-target side effects.

-

Solubilizing Agents: Grafting hydrophilic polymers, such as polyethylene glycol (PEG), can improve the aqueous solubility of the polymer-drug conjugate.[15]

-

Crosslinking Agents: Diamines or other difunctional nucleophiles can be used to crosslink the polymer chains, forming hydrogels or other stimuli-responsive materials for controlled drug release.[16]

Logical Relationship Diagram:

Caption: From Monomer to Application

Conclusion

The polymerization of this compound derivatives offers a compelling avenue for the development of advanced functional materials. By providing a versatile polymeric scaffold with readily modifiable side chains, this system empowers researchers to design and synthesize novel materials with tailored properties for a multitude of applications, from targeted drug delivery to sophisticated coatings. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing the potential of this promising class of polymers.

References

-

Organic Chemistry | OpenStax. (2023, September 20). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Retrieved from [Link]

-

Khan Academy. (n.d.). Polymerization of alkenes with acid. Retrieved from [Link]

-

MDPI. (2024, December 26). Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 2.5: Living Cationic Polymerization. Retrieved from [Link]

-

National Institutes of Health. (2020, November 25). Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Retrieved from [Link]

-

Controlled Radical Polymerization. (n.d.). Synthesis of functional polyolefin copolymers with graft and block structures. Retrieved from [Link]

-

Wikipedia. (n.d.). Living cationic polymerization. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, August 11). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Retrieved from [Link]

-

DergiPark. (2021, October 1). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Retrieved from [Link]

-

YouTube. (2020, April 10). cationic addition polymers. Retrieved from [Link]

-

ACS Publications. (n.d.). A Renaissance in Living Cationic Polymerization. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Retrieved from [Link]

-

National Institutes of Health. (2012, November 26). Redox Initiation of Bulk Thiol-Ene Polymerizations. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of functional polymers by post-polymerization modification. Retrieved from [Link]

-

YouTube. (2025, August 28). What Is Living Cationic Polymerization? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2025, October 24). (PDF) Controlled/living Radical Polymerization. Retrieved from [Link]

-

O'Hare Research Group - Chemistry. (n.d.). Functional Polyolefins. Retrieved from [Link]

-

Development of a Route to Functional Polymers via Click Chemistry. (n.d.). Retrieved from [Link]

-

YouTube. (2016, January 20). Allylic Bromination, Radical Addition of HBr and Intro to Radical Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized Polypropylenes: A Copolymerization and Postmodification Platform. Retrieved from [Link]

-

PubMed. (2012, January 16). Functional polyolefins: poly(ethylene)-graft-poly(tert-butyl acrylate) via atom transfer radical polymerization from a polybrominated alkane. Retrieved from [Link]

Sources

- 1. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. uwo.scholaris.ca [uwo.scholaris.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution on 2-(Bromomethyl)but-1-ene

Abstract

This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-(Bromomethyl)but-1-ene. As a primary allylic halide, this substrate presents unique reactivity, primarily favoring the Sₙ2 pathway but with potential for competing Sₙ2' rearrangement. This guide delves into the mechanistic underpinnings of these pathways, offers detailed protocols for key transformations, and provides field-proven insights into optimizing reaction conditions, purification, and characterization. The protocols are designed to be self-validating, with an emphasis on safety, reproducibility, and high-yield synthesis of valuable chemical intermediates.

Introduction: The Duality of an Allylic Halide

This compound is a versatile bifunctional reagent in organic synthesis. Its structure contains two key reactive sites: a terminal double bond and a primary bromomethyl group. The critical feature governing its reactivity in substitution reactions is the allylic nature of the C-Br bond. The carbon atom bearing the bromine is directly adjacent to a C=C double bond.

This arrangement has two profound consequences:

-

Enhanced Sₙ2 Reactivity : Allylic halides are excellent electrophiles for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction rate is significantly faster than for a corresponding saturated primary alkyl halide. This acceleration is attributed to the stabilization of the Sₙ2 transition state, where the p-orbitals of the reacting carbon overlap with the π-system of the adjacent double bond.[1][2]

-

Potential for Allylic Rearrangement (Sₙ2') : The π-system also provides an alternative site for nucleophilic attack. A nucleophile can attack the terminal carbon of the alkene (the γ-position), inducing a shift of the double bond and displacement of the bromide leaving group. This is known as the Sₙ2' mechanism and results in a constitutional isomer of the direct substitution product.

Understanding the factors that control the regioselectivity between the Sₙ2 and Sₙ2' pathways is paramount for successful synthesis.

Safety Considerations

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[3] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Mechanistic Pathways: Sₙ2 vs. Sₙ2'

The choice of nucleophile, solvent, and reaction temperature dictates the dominant reaction pathway. For this compound, a primary, sterically unhindered halide, the direct Sₙ2 pathway is generally favored.

The Favored Sₙ2 Pathway

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry.[4][5] For the achiral this compound, this reaction proceeds through a five-coordinate transition state stabilized by the adjacent π-bond.[1]

General Protocol: A Framework for Success

This section outlines the critical parameters that must be controlled for a successful substitution reaction.

Reagents and Solvents

| Parameter | Recommended Choice | Rationale & Causality |

| Nucleophile | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Amines (R₂NH), Carboxylates (RCOO⁻) | The choice of nucleophile determines the resulting functional group. Strong, non-bulky nucleophiles favor the Sₙ2 pathway. |

| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | These solvents solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, increasing its effective nucleophilicity and accelerating the Sₙ2 reaction. [6]Protic solvents can compete as nucleophiles. |

| Concentration | 0.1 M - 1.0 M | A higher concentration increases the reaction rate according to the second-order rate law of Sₙ2 reactions (rate = k[Substrate][Nucleophile]). [4] |

| Stoichiometry | 1.1 - 1.5 equivalents of Nucleophile | A slight excess of the nucleophile ensures complete consumption of the limiting electrophile, this compound, driving the reaction to completion. |

| Temperature | 25 °C - 80 °C | Most reactions proceed readily at room temperature or with gentle heating. Higher temperatures can promote unwanted elimination (E2) side reactions, especially with basic nucleophiles. |

Reaction Monitoring

Progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material, being more nonpolar, will have a higher R_f value than the more polar product. The reaction is complete when the spot corresponding to this compound is no longer visible by UV light or appropriate staining.

Detailed Application Protocols

Protocol 1: Synthesis of 2-(Azidomethyl)but-1-ene

This protocol details the conversion of the allylic bromide to an allylic azide, a versatile intermediate for "click chemistry" and the synthesis of nitrogen-containing heterocycles. [7][8][9] Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium azide (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a final substrate concentration of approximately 0.5 M.

-

Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature.

-